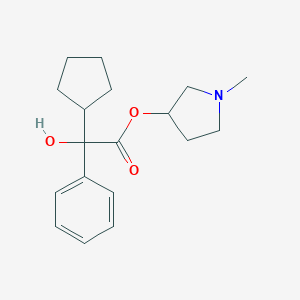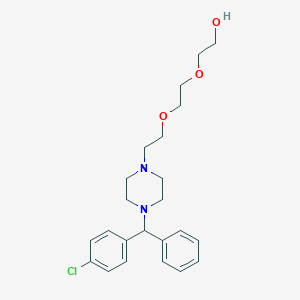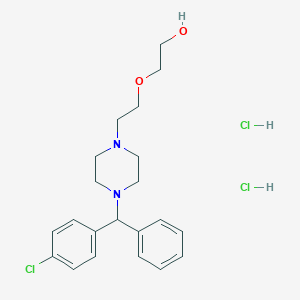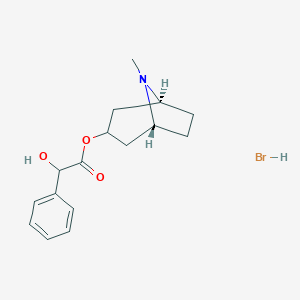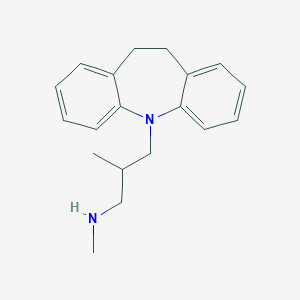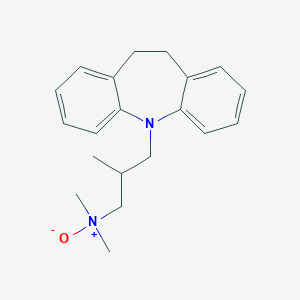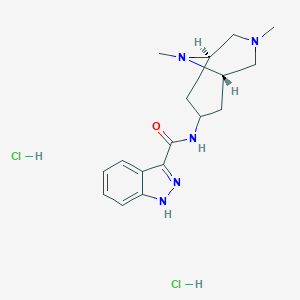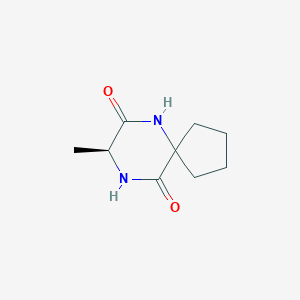
アラプチド
概要
説明
科学的研究の応用
アラプチドは、さまざまな分野における応用について広範な研究が行われています。 化学では、経皮吸収促進剤として使用され、皮膚を通して薬物の送達を促進します . 生物学と医学では、アラプチドは再生医療、特にやけどの治療や皮膚の再生促進において可能性を示しています . また、ケラチノサイトの生成と機能に影響を与える能力についても調査されています . さらに、アラプチドは、医薬品業界において、有効成分や経皮吸収促進剤として応用されています .
作用機序
アラプチドの作用機序には、ケラチノサイトの生成と機能に影響を与える能力が含まれます . 経皮吸収促進剤として働き、皮膚を通して薬物の透過と吸収を変化させます . その作用に関与する正確な分子標的と経路はまだ調査中ですが、皮膚の成分、特に角質層と相互作用すると考えられています .
類似化合物の比較
アラプチドは、そのスピロ環状構造と経皮吸収促進剤として機能する能力によりユニークです . 類似化合物には、(3S,6S)-3,6-ジメチルピペラジン-2,5-ジオンなど、他のピペラジン-2,5-ジオンが含まれます . これらの化合物も皮膚を通して薬物の透過を促進しますが、アラプチドは特定の用途においてより高い有効性を示しています . アラプチドのユニークさは、その特定の構造とケラチノサイトの機能に影響を与える能力にあります .
生化学分析
Biochemical Properties
Alaptide interacts with various biomolecules in the body. Its structure was inspired by another naturally occurring neuropeptide, L-Prolyl-L-leucylglycinamide, which is believed to increase the regenerative process in tissue . Unlike L-Prolyl-L-leucylglycinamide, Alaptide is more stable and does not degrade quickly .
Cellular Effects
Alaptide has a significant stimulating effect on human diploid cells (LEP-19) without transformation changes in their morphology . It has been shown to increase cell proliferation . Alaptide is also able to influence the creation and function of keratinocytes .
Molecular Mechanism
It is known that Alaptide can suppress the permeation/absorption of compounds through the skin under specific conditions . This suggests that Alaptide may interact with certain biomolecules in the skin to exert its effects.
Temporal Effects in Laboratory Settings
Alaptide has been observed to have long-term effects on cellular function. It has been shown to stimulate the growth of granulation tissue and accelerate the epithelisation process and healing of wounds over time
Dosage Effects in Animal Models
The effects of Alaptide have been studied in animal models. It has been shown to have significant curative effects in different therapeutic areas on experimental animal models
Metabolic Pathways
It has been suggested that Alaptide may influence the metabolism of certain drugs when applied transdermally .
Transport and Distribution
Alaptide is readily absorbed from the gastrointestinal tract and permeates the blood-brain barrier . The maximum concentration in the brain is reached within 1 hour, and then the level slowly decreases .
Subcellular Localization
Given its ability to permeate the blood-brain barrier, it is likely that Alaptide can reach various compartments within cells
準備方法
化学反応の分析
類似化合物との比較
Alaptide is unique due to its spirocyclic structure and its ability to act as a transdermal permeation modifier . Similar compounds include other piperazine-2,5-diones, such as (3S,6S)-3,6-dimethylpiperazine-2,5-dione . These compounds also enhance the permeation of drugs through the skin, but Alaptide has shown higher efficacy in certain applications . The uniqueness of Alaptide lies in its specific structure and its ability to influence keratinocyte function .
特性
IUPAC Name |
(8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-7(12)11-9(8(13)10-6)4-2-3-5-9/h6H,2-5H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRSPDHUDXWHRY-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2(CCCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NC2(CCCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238019 | |
| Record name | Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90058-29-0 | |
| Record name | Alaptide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90058-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090058290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALAPTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G248DWL42U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Alaptide?
A1: While the precise mechanism of action of Alaptide remains elusive, research suggests potential interactions with dopaminergic systems in the brain. [, , ] Further investigation is needed to fully elucidate its specific targets and downstream effects.
Q2: What is the molecular formula and weight of Alaptide?
A2: Alaptide is represented by the molecular formula C9H14N2O2 and has a molecular weight of 182.22 g/mol. []
Q3: Is there any spectroscopic data available for Alaptide?
A3: Yes, studies have utilized various spectroscopic techniques to characterize Alaptide, including X-ray powder diffraction, Fourier-transform infrared spectroscopy, and Raman spectroscopy. [, ] These analyses have provided insights into its structural properties and crystallinity.
Q4: Has Alaptide been formulated into any drug delivery systems?
A4: Research has explored the incorporation of Alaptide into various delivery systems, including cellulose-based hydrogels and electrospun polycaprolactone nanofibrous membranes, to enhance its therapeutic potential. [, ]
Q5: How does the addition of humectants affect the release of Alaptide from hydrogels?
A5: Studies have shown that incorporating humectants, such as glycerol, propylene glycol, and ethanol, into Alaptide-loaded hydrogels can significantly influence its release profile. []
Q6: Does Alaptide exhibit any catalytic properties?
A6: Current research primarily focuses on Alaptide's therapeutic potential, and there is limited information regarding its catalytic properties.
Q7: Have any computational studies been conducted on Alaptide?
A7: While detailed computational studies might be limited, research has utilized modeling approaches, such as two-compartment models, to investigate Alaptide's pharmacokinetics and brain entry in various animal models. []
Q8: How do structural modifications of Alaptide affect its biological activity?
A8: Research investigating the SAR of Alaptide and its analogs is ongoing. Studies have explored the immunomodulatory properties of structurally related tri- and tetrapeptides, highlighting the influence of structural variations on biological activity. []
Q9: What is known about the stability of Alaptide in different formulations?
A9: Research indicates that the stability of Alaptide can be influenced by factors like pH and storage conditions. [] Formulating Alaptide into delivery systems like hydrogels and nanofibrous membranes has shown promise in enhancing its stability and therapeutic efficacy. [, ]
Q10: How quickly does Alaptide reach the brain after administration?
A10: Studies have shown that Alaptide exhibits rapid brain entry in mice and rats, indicating its ability to cross the blood-brain barrier effectively. []
Q11: What are the documented in vivo effects of Alaptide?
A11: Alaptide has demonstrated potential benefits in various animal models. Studies have reported its ability to modulate social memory in rats, ameliorate behavioral deficits induced by sodium nitrite hypoxia, and enhance wound healing in a rat model. [, , ]
Q12: Are there any known sex-specific differences in the effects of Alaptide?
A12: Yes, research suggests sex-specific differences in Alaptide's effects. For instance, Alaptide enhanced social recognition in ovariectomized female rats but not in castrated males, highlighting potential hormonal influences on its action. []
Q13: Has Alaptide demonstrated efficacy in wound healing?
A13: Research has shown that incorporating Alaptide into nanofibrous membranes significantly accelerated the healing of skin incisions and burns in a rat model, suggesting its potential as a wound treatment agent. []
Q14: Is there any evidence of resistance developing to Alaptide?
A14: Current research primarily focuses on Alaptide's therapeutic potential and mechanism of action. Further investigation is necessary to determine the potential for resistance development.
Q15: Can Alaptide be delivered transdermally?
A15: Research has explored the potential of Alaptide as a transdermal permeation enhancer. [, , , ] Studies have shown that it can enhance the permeation of various drugs through the skin, highlighting its potential in topical drug delivery.
Q16: Are there any identified biomarkers to predict the efficacy of Alaptide?
A16: Further research is needed to identify specific biomarkers for Alaptide's efficacy.
Q17: What analytical methods are used to quantify Alaptide?
A17: Various analytical techniques, including high-performance liquid chromatography (HPLC) and spectrophotometry, have been employed to quantify Alaptide in different formulations and biological samples. [, , ]
Q18: What is the environmental impact of Alaptide?
A18: As research on Alaptide is ongoing, further studies are necessary to comprehensively assess its environmental impact and degradation pathways.
Q19: How does Alaptide's solubility impact its formulation?
A19: The solubility of Alaptide can influence its formulation and delivery. Research has explored incorporating it into delivery systems like hydrogels and nanofibrous membranes to overcome potential solubility limitations and enhance its bioavailability. [, ]
Q20: Are the analytical methods used for Alaptide validated?
A20: Studies employing analytical techniques for Alaptide quantification often involve method validation to ensure accuracy, precision, and specificity. []
Q21: Are there established quality control standards for Alaptide production?
A21: As Alaptide continues to be investigated in research settings, establishing comprehensive quality control standards for its production and formulation will be essential for its potential clinical translation.
Q22: Does Alaptide interact with any drug transporters?
A22: Further research is needed to determine potential interactions of Alaptide with drug transporters and their implications for its pharmacokinetic profile.
Q23: Does Alaptide affect the activity of drug-metabolizing enzymes?
A23: Currently, there is limited information available on the potential of Alaptide to induce or inhibit drug-metabolizing enzymes.
Q24: Are there any alternative compounds with similar effects to Alaptide?
A24: Research has explored alternative compounds with potential nootropic or neuroprotective effects, such as oxiracetam, which has shown some functional similarities to Alaptide in preclinical studies. []
Q25: Are there specific guidelines for the disposal of Alaptide?
A25: As Alaptide continues to be researched, establishing proper waste management and disposal guidelines will be essential for ensuring environmental safety.
Q26: What resources are available for researchers studying Alaptide?
A26: Various resources, including published research articles, chemical suppliers, and specialized research facilities, are available to support ongoing research on Alaptide.
Q27: When was Alaptide first synthesized?
A27: While the exact date of its initial synthesis remains unclear from the provided research, Alaptide emerged as a subject of scientific interest due to its structural similarity to melanocyte-stimulating hormone release-inhibiting factor (MIF). [, ]
Q28: What are the potential cross-disciplinary applications of Alaptide research?
A28: Research on Alaptide spans disciplines like pharmacology, neuroscience, and materials science. Its potential applications encompass areas like drug delivery, wound healing, and addressing neurological disorders, highlighting opportunities for interdisciplinary collaboration. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


